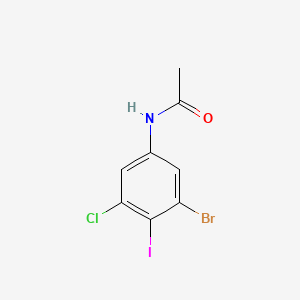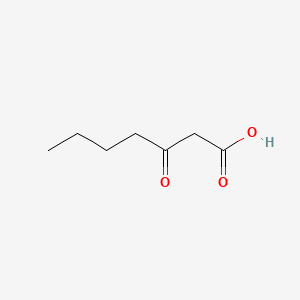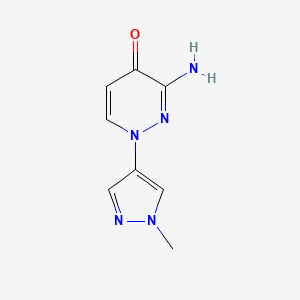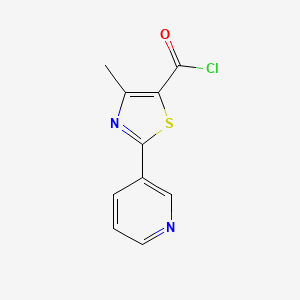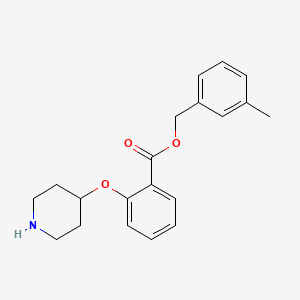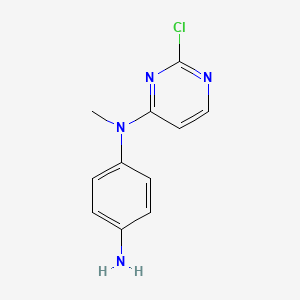
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a benzene ring, which is further substituted with a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine typically involves the reaction of 2-chloropyrimidine with 4-N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 85°C until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways, contributing to the understanding of complex biological systems.
Mechanism of Action
The mechanism of action of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer and inflammatory disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a methylbenzene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClN4 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-16(9-4-2-8(13)3-5-9)10-6-7-14-11(12)15-10/h2-7H,13H2,1H3 |
InChI Key |
URFOJUCGRPIPQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
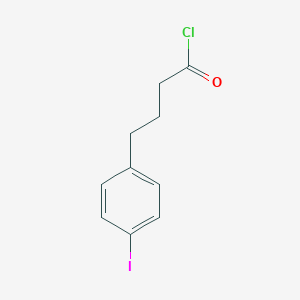

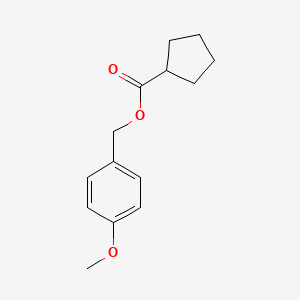
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
